Cas no 40326-95-2 (Benzenepropanoic acid, a,b-dibromo-, phenyl ester)
40326-95-2 structure
Product Name:Benzenepropanoic acid, a,b-dibromo-, phenyl ester
CAS-nummer:40326-95-2
MF:C15H12Br2O2
MW:384.062582969666
CID:333992
PubChem ID:231771
Update Time:2025-04-19
Benzenepropanoic acid, a,b-dibromo-, phenyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenepropanoic acid, a,b-dibromo-, phenyl ester
- phenyl 2,3-dibromo-3-phenylpropanoate
- 2,3-Dibrom-3-phenyl-propionsaeure-phenylester
- 2,3-dibromo-3-phenyl-propionic acid phenyl ester
- AC1L5MEQ
- AC1Q61JL
- AG-J-59792
- AR-1L0402
- CTK4I2883
- NSC28484
- Phenyl 2,3-dibromodihydrocinnamate
- Phenyl-2,3-dibromo-3-phenylpropionat
- NSC-28484
- DTXSID50282859
- 40326-95-2
- NSC 28484
-
- Inchi: 1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H
- InChI-sleutel: ZAXQJVJMPQUZSW-UHFFFAOYSA-N
- LACHT: BrC(C1C=CC=CC=1)C(C(=O)OC1C=CC=CC=1)Br
Berekende eigenschappen
- Exacte massa: 381.92036
- Monoisotopische massa: 381.92040g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 284
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.657±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 122-123 ºC (chloroform )
- Oplosbaarheid: Insuluble (5.8E-3 g/L) (25 ºC),
- PSA: 26.3
- LogboekP: 4.49170
Benzenepropanoic acid, a,b-dibromo-, phenyl ester Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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